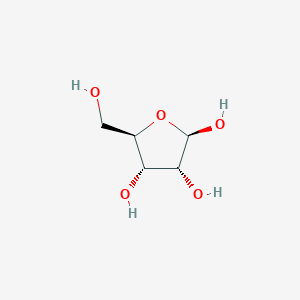

beta-D-Ribofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189975 | |

| Record name | beta-D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36468-53-8 | |

| Record name | beta-D-Ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Ribofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of β-D-Ribofuranose in the Chemical Origins of Life: A Technical Guide

Abstract

The emergence of RNA is considered a cornerstone in the origin of life, a concept encapsulated in the "RNA world" hypothesis. Central to this hypothesis is the availability and stability of β-D-ribofuranose, the sugar moiety that forms the backbone of RNA. This technical guide provides an in-depth exploration of the prebiotic synthesis, stability, and polymerization of β-D-ribofuranose, offering a comprehensive overview for researchers in abiogenesis and related fields. We delve into the prevailing theories and experimental evidence, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways to illuminate the critical role of this deceptively simple sugar in the dawn of life.

Prebiotic Synthesis of β-D-Ribofuranose: The Formose Reaction and Beyond

The abiotic synthesis of ribose from simple prebiotic precursors is a fundamental challenge in origins of life research. The most widely cited pathway is the formose reaction, a complex network of reactions that produces a variety of sugars from formaldehyde.

The formose reaction is believed to begin with the dimerization of formaldehyde (HCHO) to glycolaldehyde, which then reacts with another formaldehyde molecule to form glyceraldehyde. A series of aldol condensations, retro-aldol reactions, and isomerizations ensue, leading to a complex mixture of sugars, including pentoses like ribose.[1][2][3] However, the reaction suffers from a lack of specificity, with ribose typically constituting only a small fraction of the total sugar yield.[4]

Several catalysts have been investigated to improve the yield and selectivity of the formose reaction, including various basic substances, neutral clays, and minerals.[4][5] For instance, experiments have shown that at higher temperatures (~200 °C), the proportion of ribose among the pentoses can be significantly higher.[1] Encapsulation within vesicles has also been shown to increase the yield of pentoses to as high as 65%.[1]

Caption: Key steps in the cyanosulfidic pathway for pyrimidine ribonucleoside synthesis.

The Challenge of Ribose Stability

A significant hurdle for the RNA world hypothesis is the inherent instability of ribose. [1][6]Sugars, including ribose, are known to decompose rapidly, especially under the alkaline conditions often invoked for the formose reaction. [6]

Quantitative Analysis of Ribose Decomposition

Studies have quantified the half-life of ribose under various conditions, highlighting its transient nature in the absence of stabilizing agents.

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 100 | 73 minutes | [6] |

| 7.0 | 0 | 44 years | [6] |

| 4.0 - 8.0 | 40 - 120 | Varies (short) | [6] |

Borate Minerals: A Prebiotic Stabilizer

The discovery that borate minerals can stabilize ribose has provided a significant boost to the plausibility of the RNA world. [7][8][9]Borate forms complexes with the diol groups of ribose, particularly the 2' and 3' hydroxyls of the furanose form, which is the biologically relevant isomer. [8]This complexation sequesters ribose from degradation pathways. [8][10] Experiments have demonstrated a significant increase in ribose stability in the presence of borate. For instance, at pH 10 and room temperature, in the absence of borate, 20% of the initial ribose degrades within an hour. [7]In contrast, with 100 ppm of boron, the ribose concentration decreases by only about 5% and then remains stable. [7] dot

Caption: The stabilizing effect of borate minerals on β-D-ribofuranose.

Polymerization: From Monomers to Primordial RNA

The formation of phosphodiester bonds to link ribonucleotides into polymers is another critical step towards an RNA world. Non-enzymatic polymerization reactions, often catalyzed by mineral surfaces, are a key area of investigation.

Mineral-Catalyzed Polymerization

Montmorillonite clay has been shown to facilitate the non-enzymatic polymerization of activated mononucleotides. [1][11][12]These reactions typically involve activated monomers, such as phosphorimidazolides, which condense to form oligomers. [1]The clay surface is thought to concentrate the reactants and orient them in a way that promotes bond formation. [13]

Phosphorylation of Ribose

Before polymerization, ribose must be phosphorylated. Prebiotic phosphorylation of ribose has been demonstrated using various agents. A high-yield, regioselective one-pot synthesis of ribose 5'-phosphate has been achieved from an aqueous solution of ribose, phosphate, urea, and borate through simple thermal evaporation. [14][15]In this process, borate not only stabilizes ribose but also guides the phosphorylation to the 5'-hydroxyl position. [14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Formose Reaction for Ribose Synthesis

Objective: To synthesize a mixture of sugars, including ribose, from formaldehyde.

Materials:

-

Formaldehyde (e.g., 0.15 M)

-

Glycolaldehyde (as an initiator)

-

Calcium hydroxide (Ca(OH)₂) or other catalysts (e.g., zeolites) [5][16]* Water (degassed)

Procedure:

-

Prepare an aqueous solution of formaldehyde and glycolaldehyde.

-

Add the catalyst (e.g., a suspension of Ca(OH)₂).

-

Heat the mixture under controlled temperature (e.g., 60-80 °C) and pH. [5]4. Monitor the reaction over time, taking samples at regular intervals.

-

Quench the reaction by cooling and neutralization.

-

Analyze the products using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after derivatization. [5][16] dot

Caption: Experimental workflow for the formose reaction.

Borate Stabilization of Ribose

Objective: To demonstrate the stabilizing effect of borate on ribose.

Materials:

-

D-ribose

-

Borate source (e.g., borax)

-

Buffer solutions to control pH

-

Water (ultrapure)

Procedure:

-

Prepare solutions of D-ribose at a known concentration.

-

Prepare separate solutions with varying concentrations of borate (e.g., 10 ppm, 100 ppm). [7]3. Mix the ribose and borate solutions and adjust the pH to the desired level (e.g., pH 10). [7]4. Incubate the solutions at a constant temperature (e.g., room temperature or 60 °C). [7]5. Take aliquots at different time points (e.g., 1 hour, 2 hours, etc.). [7]6. Analyze the concentration of remaining ribose in each aliquot using GC-MS or HPLC. [7]

Non-enzymatic Polymerization of RNA

Objective: To achieve the polymerization of activated ribonucleotides on a mineral surface.

Materials:

-

Activated ribonucleotides (e.g., 15 mM 2-MeImPA) [1]* Montmorillonite clay (50 mg/mL) [1]* Buffer solution (e.g., 0.1 M HEPES, pH 7) [1]* Salts (e.g., 0.2 M NaCl, 0.075 M MgCl₂) [1] Procedure:

-

Prepare a suspension of montmorillonite clay in the buffered salt solution.

-

Add the activated ribonucleotides to the clay suspension.

-

Incubate the mixture at room temperature for a specified period (e.g., 4 days). [1]4. Separate the clay from the supernatant.

-

Analyze the resulting oligomers using techniques such as anion-exchange HPLC and MALDI-MS. [1]

The Rise of Catalytic RNA: Ribozymes

The discovery of ribozymes, RNA molecules with catalytic activity, provided strong support for the RNA world hypothesis. [17]These primordial enzymes could have catalyzed a variety of reactions necessary for early life, including their own replication. Ribozymes have been shown to increase reaction rates by up to 10¹¹-fold. [18]

| Ribozyme Kinetic Parameters | Value Range | Reference |

|---|---|---|

| Rate Enhancement | Up to 10¹¹-fold | [18] |

| kcat/Km | Up to 10⁸ M⁻¹ min⁻¹ | [18] |

| Km (for some substrates) | ~10-30 µM | [19] |

Beyond RNA: The "Pre-RNA World" and Xeno-Nucleic Acids (XNAs)

The challenges associated with the prebiotic synthesis and stability of ribose have led some researchers to propose the existence of a "pre-RNA world," where life was based on simpler, more stable genetic polymers. Xeno-nucleic acids (XNAs) are synthetic nucleic acid analogues with different sugar backbones. Some XNAs, such as threose nucleic acid (TNA) and peptide nucleic acid (PNA), are considered plausible candidates for primordial genetic materials.

Conclusion

β-D-ribofuranose holds a unique and indispensable position in our understanding of the chemical origins of life. While significant challenges remain in elucidating a complete and robust prebiotic pathway to RNA, the collective evidence strongly suggests that the formation, stabilization, and polymerization of ribose were key events on the early Earth. The formose reaction, despite its complexities, provides a plausible, albeit inefficient, source of ribose. The stabilizing role of borate minerals and the catalytic activity of clays in promoting polymerization offer compelling solutions to some of the major hurdles. The ongoing exploration of alternative pathways like the cyanosulfidic route and the potential of XNAs continue to enrich our understanding of the fascinating chemical journey that led to the dawn of life. This guide serves as a technical resource to facilitate further research into the pivotal role of β-D-ribofuranose in this grand narrative.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Formose reaction - Wikipedia [en.wikipedia.org]

- 4. Prebiotic ribose synthesis: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 6. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hou.usra.edu [hou.usra.edu]

- 8. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Borate minerals stabilize ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synergism and Mutualism in Non-Enzymatic RNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. Borate-guided ribose phosphorylation for prebiotic nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Catalytic Parameters for Hairpin Ribozymes | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ribozyme-Catalyzed Genetics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

metabolic pathways involving phosphorylated beta-D-ribofuranose

An In-depth Technical Guide on the Core Metabolic Pathways Involving Phosphorylated Beta-D-Ribofuranose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphorylated forms of beta-D-ribofuranose, particularly D-ribose-5-phosphate (R5P) and its activated derivative 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP), are central intermediates in cellular metabolism.[1][2] These molecules serve as critical precursors for the biosynthesis of nucleotides, the amino acids histidine and tryptophan, and various cofactors.[1] This technical guide provides a comprehensive overview of the core metabolic pathways originating from these phosphorylated sugars, details quantitative data, outlines key experimental protocols for their study, and presents visual diagrams of the involved pathways and workflows. Understanding these intricate pathways is paramount for research in cellular physiology, disease pathology, and the development of novel therapeutics targeting metabolic processes.

The Genesis of Phosphorylated Ribose: The Pentose Phosphate Pathway

The primary route for the synthesis of ribose-5-phosphate is the Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt.[3][4] This cytosolic pathway runs parallel to glycolysis and is fundamental for its production of NADPH and the precursor for nucleotide synthesis, R5P.[3][5] The PPP does not generate ATP.[5] It consists of two distinct phases: the oxidative and the non-oxidative phase.

-

Oxidative Phase: This phase is irreversible and involves the oxidation of glucose-6-phosphate. It generates two molecules of NADPH for each molecule of glucose-6-phosphate that is converted to ribulose-5-phosphate.[6] NADPH is vital for reductive biosynthesis reactions, such as fatty acid synthesis, and for protecting the cell against oxidative stress.[4][7] The key regulatory enzyme, glucose-6-phosphate dehydrogenase (G6PD), catalyzes the first committed step and is allosterically inhibited by high levels of NADPH.[7]

-

Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[3] Its primary function is to convert ribulose-5-phosphate into ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis.[5] It also allows for the conversion of excess pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[8]

PRPP: The Activated Ribose Donor

While R5P is the direct precursor for the ribose moiety, most biosynthetic pathways require a more activated form: 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[2] PRPP is synthesized from R5P and ATP by the enzyme PRPP synthetase (PRS).[1][9] This reaction involves the transfer of a pyrophosphoryl group from ATP to the C-1 position of R5P.[2] PRPP is a crucial metabolic node, channeling ribose into numerous pathways.[10] Its synthesis is tightly regulated to balance nucleotide pools and prevent cellular dysfunction.[9]

Downstream Metabolic Fates of PRPP

PRPP serves as the donor of the ribose-5-phosphate moiety in several major biosynthetic pathways.

De Novo Purine Nucleotide Biosynthesis

In the de novo synthesis of purines, the purine ring is assembled step-by-step directly onto the ribose sugar provided by PRPP.[11][12] The pathway begins with the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by PRPP amidotransferase.[12] Through a series of subsequent reactions, the pathway leads to the formation of inosine 5′-monophosphate (IMP), which is the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[11]

De Novo Pyrimidine Nucleotide Biosynthesis

Unlike purine synthesis, the pyrimidine ring (orotate) is synthesized first before being attached to the ribose-5-phosphate moiety.[11] PRPP enters the pathway in the reaction where orotate phosphoribosyltransferase catalyzes the conversion of orotate to orotidine 5'-monophosphate (OMP).[11] OMP is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[11]

Nucleotide Salvage Pathways

Salvage pathways are an energy-efficient alternative to de novo synthesis, recycling bases and nucleosides from the degradation of DNA and RNA.[13][14] In purine salvage, enzymes like adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) directly attach a purine base to the ribose moiety of PRPP, forming a nucleotide monophosphate.[13] These pathways are crucial in tissues that cannot perform de novo synthesis.[13]

Amino Acid Biosynthesis

PRPP is an essential substrate for the biosynthesis of two amino acids:

-

Histidine: The biosynthesis of histidine is an unbranched, ten-step pathway that begins with the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase.[15][16] Three carbons and the amino group of the final histidine molecule are derived from the PRPP precursor.[15]

-

Tryptophan: In plants and microorganisms, the second step of tryptophan biosynthesis involves the enzyme anthranilate phosphoribosyltransferase, which conjugates anthranilate to PRPP.[17][18]

Cofactor Biosynthesis

PRPP is also a precursor in the synthesis of the cofactors NAD (nicotinamide adenine dinucleotide) and NADP.[1][2]

Quantitative Data

Quantitative analysis of metabolic pathways provides crucial insights into enzyme efficiency and the regulation of metabolic flux. The data presented here are representative and can vary significantly based on the organism, tissue, and experimental conditions.

Table 1: Kinetic Properties of PRPP Synthase (PRS)

PRPP Synthetase is a key regulatory enzyme. Its kinetic properties have been studied in various organisms. Superactivity of this enzyme, often due to genetic mutations, can lead to an overproduction of purines and the clinical condition of gout.[19]

| Organism/Tissue | Substrate | K_m (µM) | Activators | Inhibitors | Reference(s) |

| Salmonella typhimurium | Ribose-5-P | 160 | Mg²⁺ | ADP, GDP | [20] |

| MgATP²⁻ | 90 | [20] | |||

| Human Erythrocytes | Ribose-5-P | 30 | Pᵢ | ADP, GDP, 2,3-DPG | |

| ATP | 12 | [19] | |||

| Bacillus subtilis | Ribose-5-P | 22 | - | ADP | |

| ATP | 110 | - | [2] |

Table 2: Specific Activity of PRPP Synthetase in Human Cells

Specific activity measurements are vital for diagnosing enzyme-related disorders.

| Cell Type | Condition | Specific Activity (nmol/hour/mg protein) | Reference(s) |

| Human Erythrocytes | Normal | 102 ± 20 (nmol/hour/mg Hb) | [21] |

| Human Fibroblasts | Normal | 150 - 300 | [19] |

| Human Fibroblasts | PRS Superactivity | 450 - 900 | [19] |

Experimental Protocols

Studying these complex pathways requires robust analytical methods to quantify metabolites and measure enzyme activities.

Analysis of Phosphorylated Metabolites by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of phosphorylated intermediates like R5P and PRPP.[6][22]

Protocol Outline: Targeted Metabolomics of Phosphorylated Sugars

-

Cell Culture and Treatment: Grow cells to the desired confluency (e.g., 80%). Apply experimental treatments as required.

-

Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state.

-

Aspirate the culture medium.

-

Immediately wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled (-80°C) extraction solvent, typically 80% methanol, to the culture plate.[23]

-

-

Metabolite Extraction:

-

Sample Preparation:

-

Carefully collect the supernatant containing the polar metabolites.

-

Dry the supernatant under a vacuum or nitrogen stream.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

-

LC-MS Analysis:

-

Chromatography: Separate metabolites using hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column suitable for polar compounds.[24][25]

-

Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode, which is optimal for detecting phosphorylated molecules.[23]

-

-

Data Analysis:

-

Identify metabolites based on accurate mass-to-charge ratio (m/z) and retention time compared to authentic standards.

-

Quantify peak areas to determine the relative or absolute concentrations of the target metabolites.

-

Enzyme Activity Assays

Protocol: Continuous Spectrophotometric Assay for PRPP Synthetase

This assay measures PRPP synthetase activity by coupling the production of PRPP to subsequent reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[21][26][27]

-

Principle:

-

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

-

Substrates: Ribose-5-phosphate, ATP, Hypoxanthine, NAD⁺

-

Cofactors: MgCl₂

-

Coupling Enzymes: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), IMP dehydrogenase (IMPDH)

-

Sample: Cell lysate or purified enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing all components except for one of the primary substrates (e.g., Ribose-5-P) to be used for initiation.

-

Add the cell lysate or purified enzyme to the reaction mixture in a 96-well plate or cuvette.

-

Place the plate/cuvette in a spectrophotometer set to 340 nm and equilibrate to the desired temperature (e.g., 37°C).[26]

-

Initiate the reaction by adding the final substrate (e.g., Ribose-5-P).

-

Monitor the change in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the PRPP synthetase activity.[27]

-

Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and the protein concentration of the sample.

-

Conclusion and Future Directions

The metabolic pathways originating from phosphorylated beta-D-ribofuranose are foundational to the synthesis of life's most essential macromolecules. The central intermediate, PRPP, lies at the crossroads of carbohydrate, nucleotide, and amino acid metabolism, making its synthesis and utilization a point of intense cellular regulation. The intricate network of enzymes and intermediates described herein represents a rich landscape of potential targets for drug development, particularly in the fields of oncology, infectious diseases, and metabolic disorders. Advances in analytical techniques like mass spectrometry are continuously enhancing our ability to probe these pathways, promising deeper insights into cellular function and the molecular basis of disease.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. Khan Academy [khanacademy.org]

- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.libretexts.org [med.libretexts.org]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 14. thesciencenotes.com [thesciencenotes.com]

- 15. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phosphoribosylpyrophosphate synthetase superactivity. A study of five patients with catalytic defects in the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 22. ovid.com [ovid.com]

- 23. benchchem.com [benchchem.com]

- 24. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 25. Development and Validation of an HPLC-ELSD Method for the Analysis of Phosphorylated Sugars. | ScholarWorks [scholarworks.calstate.edu]

- 26. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]

- 27. PRPP-S Assay Kit [novocib.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

prebiotic synthesis and selection of beta-D-ribofuranose

An In-depth Technical Guide to the Prebiotic Synthesis and Selection of β-D-Ribofuranose

Introduction

The emergence of RNA is a cornerstone of the "RNA World" hypothesis, which posits that RNA, or a similar polymer, was the primary genetic and catalytic molecule for the earliest forms of life. A fundamental prerequisite for this hypothesis is a plausible prebiotic pathway for the synthesis and accumulation of its constituent sugar, D-ribose. However, the formation of ribose on the primitive Earth presents a significant challenge due to its complex synthesis and inherent instability. This technical guide provides a comprehensive overview of the prevailing theories and experimental evidence for the prebiotic synthesis of ribose, with a particular focus on the mechanisms that could have led to the selection of the specific β-D-ribofuranose isomer required for the canonical structure of RNA.

The Formose Reaction: A Plausible but Problematic Source

The most widely cited prebiotic route to sugars is the formose reaction, first described by Aleksandr Butlerov in 1861.[1] This reaction involves the base-catalyzed polymerization of formaldehyde (HCHO), a simple organic molecule believed to have been abundant on the early Earth, to produce a complex mixture of carbohydrates.[2][3]

The reaction is autocatalytic, initiated by the formation of glycolaldehyde from two molecules of formaldehyde.[1] This C2 sugar then catalyzes further condensations, leading to a cascade of aldol reactions, retro-aldol reactions, and isomerizations that produce trioses, tetroses, pentoses (including ribose), and hexoses.[4][5] While the formose reaction can generate ribose, it suffers from several critical drawbacks in a prebiotic context:

-

Lack of Selectivity : The reaction produces a complex, heterogeneous mixture of sugars, often referred to as a "brown tar," with very low yields of ribose, typically less than 1% of the total sugar product.[2][5][6]

-

Instability of Products : The alkaline conditions required to drive the formose reaction also promote the degradation of the sugar products, including ribose, which is particularly unstable.[2][7][8] The half-life of ribose under such conditions can be on the order of minutes.[8][9]

-

Interference : The presence of nitrogenous compounds, necessary for the synthesis of nucleobases, can interfere with the formose reaction by reacting with formaldehyde and its products.[2]

-

Lack of Enantioselectivity : The formose reaction is not stereoselective and produces a racemic mixture of D- and L-sugars.[4][10] Life, however, almost exclusively utilizes D-ribose.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. Prebiotic ribose synthesis: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Faculty for Chemistry and Pharmacy- Prebiotic chemistry: In the beginning, there was sugar [cup.uni-muenchen.de]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ffame.org [ffame.org]

- 8. researchgate.net [researchgate.net]

- 9. hou.usra.edu [hou.usra.edu]

- 10. A possible prebiotic route for the formation of ribose: a natural formose type reaction | Institut d'Astrophysique Spatiale [ias.u-psud.fr]

The Unsung Architect: A Technical Guide to the Structural Importance of the beta-D-Ribofuranose Scaffold in RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural and functional versatility of ribonucleic acid (RNA) is fundamental to a vast array of biological processes, from the storage and transmission of genetic information to catalysis and regulation. At the heart of this versatility lies the beta-D-ribofuranose scaffold, a five-membered sugar ring whose subtle chemical features and conformational dynamics dictate the global architecture and functional capacity of RNA. This technical guide provides an in-depth exploration of the structural importance of the ribose sugar in RNA, detailing its chemical properties, conformational states, and profound influence on RNA structure, stability, recognition, and catalysis. We present quantitative data on ribose conformation, detailed experimental protocols for its characterization, and logical diagrams to illustrate key structural relationships, offering a comprehensive resource for researchers in molecular biology and drug development.

Introduction: The Centrality of the Ribose Sugar

While the nucleobases encode genetic information, the beta-D-ribofuranose sugar forms the very backbone of RNA, linking phosphate groups to create the polymer chain.[1] Unlike its counterpart in DNA, deoxyribose, the ribose in RNA possesses a hydroxyl group at the 2' position. This seemingly minor addition has monumental consequences, acting as a primary determinant of the chemical, structural, and functional differences between RNA and DNA.[2][3] The ribose scaffold is not a rigid entity but a dynamic structure whose conformational preferences, primarily the "sugar pucker," directly govern the helical geometry of RNA, its ability to form complex tertiary structures, and its interactions with other molecules.[4] Understanding the intricacies of the ribose scaffold is therefore critical for elucidating RNA function and for the rational design of RNA-targeted therapeutics.

Chemical Architecture of the beta-D-Ribofuranose Scaffold

The defining features of the RNA sugar are threefold: its five-membered furanose ring structure, the beta-anomeric configuration of the glycosidic bond linking it to the nucleobase, and the presence of the 2'-hydroxyl group.

-

Furanose Ring: The five-membered ring is inherently non-planar, leading to a puckered conformation that is crucial for its structural role.[5] This puckering is not static but exists in a dynamic equilibrium between several conformations.

-

Beta-Anomeric Linkage: The nucleobase is attached to the C1' atom of the ribose in a beta-configuration, meaning the base is positioned on the same side of the sugar ring as the C5' hydroxyl group. This specific stereochemistry is essential for the proper geometry of the resulting nucleotide.

-

The 2'-Hydroxyl Group (2'-OH): This functional group is the key distinction between RNA and DNA.[3] The 2'-OH is a hydrogen bond donor and acceptor, enabling it to form critical interactions that stabilize RNA's tertiary structure, such as in ribose zippers.[2][6] It also plays a direct role in catalysis by acting as a nucleophile in ribozyme-mediated reactions and is responsible for RNA's susceptibility to alkaline hydrolysis.[7][8]

Conformational Dynamics: The Sugar Pucker

The non-planar furanose ring adopts puckered conformations to relieve steric strain. The two most predominant conformations in RNA are the C3'-endo and C2'-endo puckers.[7] In the C3'-endo pucker, the C3' atom is displaced from the plane formed by the C1', C2', C4', and O4' atoms, on the same side as the C5' atom and the nucleobase. Conversely, in the C2'-endo pucker, the C2' atom is displaced towards this same side.[9]

This dynamic equilibrium between C3'-endo (also known as North or N-type) and C2'-endo (South or S-type) is described by a pseudorotation phase angle (P).[10][11] The C3'-endo conformation is the thermodynamically favored state for ribonucleotides in a helical context, a preference strongly influenced by the steric and electronic properties of the 2'-OH group.[12][13]

Quantitative Analysis of Sugar Pucker and Helical Geometry

The sugar pucker of a nucleotide directly influences the distance between adjacent phosphate groups in the RNA backbone, which in turn dictates the overall helical geometry. The C3'-endo pucker characteristic of RNA results in a shorter phosphate-phosphate distance (~6 Å) compared to the C2'-endo pucker seen in B-form DNA (~7 Å), leading to the compact, wide A-form helix.[14]

| Parameter | C3'-endo (A-form RNA) | C2'-endo (B-form DNA) |

| Pseudorotation Phase Angle (P) | 0° - 36° (North) | 144° - 180° (South) |

| Glycosidic Torsion Angle (χ) | -161° ± 19° (anti) | < -140° (high-anti) |

| Axial P-P Distance | ~5.8 - 6.0 Å | ~7.0 Å |

| Helical Rise per Base Pair | ~2.6 - 2.8 Å | ~3.4 Å |

| Base Pairs per Turn | ~11 | ~10.5 |

| Base Pair Tilt | ~20° | ~-6° |

| Major Groove | Narrow and Deep | Wide and Accessible |

| Minor Groove | Wide and Shallow | Narrow and Deep |

Table 1: Comparison of conformational and helical parameters associated with C3'-endo (A-form RNA) and C2'-endo (B-form DNA) sugar puckers. Data compiled from multiple sources.[12][14][15][16]

The logical relationship between the ribose pucker and the resulting helical form is a cornerstone of nucleic acid structure. This can be visualized as a flow of conformational influence.

Structural and Functional Implications

The 2'-Hydroxyl: A Double-Edged Sword

The 2'-OH group is a nexus of RNA's structural and functional properties.

-

Chemical Instability: Under alkaline conditions, the 2'-OH can be deprotonated, turning it into a potent nucleophile that attacks the adjacent phosphodiester bond.[2] This leads to the cleavage of the RNA backbone, a mechanism known as alkaline hydrolysis.[7][17] While this renders RNA less stable than DNA, this instability is advantageous for transient molecules like messenger RNA (mRNA) that require rapid turnover.[18]

-

Catalytic Activity: In many ribozymes, the 2'-OH of a specific nucleotide within the RNA itself or a substrate acts as the nucleophile to initiate phosphodiester bond cleavage or ligation.[4][6] The precise positioning of this 2'-OH within the folded three-dimensional structure of the ribozyme is critical for catalysis.

-

Structural Diversity: The hydrogen-bonding capability of the 2'-OH group allows it to participate in extensive networks of interactions with other parts of the RNA molecule or with water, stabilizing complex tertiary folds that are inaccessible to DNA.[2][19] This allows RNA to form intricate structures like pseudoknots, tetraloops, and ribose zippers, which are essential for its diverse functions.[6]

Role in Molecular Recognition

The unique A-form helix of RNA, dictated by the C3'-endo pucker of the ribose, presents a wide, shallow minor groove and a deep, narrow major groove.[12] This distinct topography is a key feature for recognition by RNA-binding proteins and other molecules. The 2'-hydroxyl groups lining the minor groove provide additional hydrogen bonding opportunities, contributing to the specificity of these interactions.[17] In drug development, the ribose scaffold itself, with its specific stereochemistry and functional groups, can be exploited as a recognition element for the design of selective RNA-targeting small molecules.[12][20]

Experimental Methodologies for Studying the Ribose Scaffold

Determining the conformation of the ribose scaffold is central to understanding RNA structure. Several biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-state technique for determining sugar pucker conformation. The equilibrium between N-type and S-type puckers can be quantified by measuring the scalar coupling constants (J-couplings) between protons on the ribose ring.[10]

Protocol Outline: Determination of Sugar Pucker by 2D NMR

-

Sample Preparation:

-

Synthesize or transcribe the RNA of interest, often with 13C/15N isotopic labeling for enhanced resolution.[21]

-

Purify the RNA to homogeneity using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Dissolve the RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O) to a final concentration of ~0.5-1.0 mM.

-

Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy), on a high-field NMR spectrometer (≥600 MHz).

-

The key measurement is the 3JH1'-H2' coupling constant, which is highly sensitive to the sugar pucker.[10]

-

A strong H1'-H2' cross-peak in a DQF-COSY or TOCSY spectrum indicates a large coupling constant (~8-10 Hz), characteristic of a C2'-endo (S-type) pucker.[10]

-

A very weak or absent H1'-H2' cross-peak indicates a small coupling constant (< 2 Hz), characteristic of a C3'-endo (N-type) pucker.[10]

-

-

Data Analysis:

-

Assign the proton resonances of the ribose sugars.

-

Measure the magnitude of the 3JH1'-H2' coupling constants for each nucleotide from the fine structure of cross-peaks in high-resolution spectra.

-

Use these coupling constants in specialized software (e.g., PSEUROT) to calculate the pseudorotation phase angle (P) and the relative populations of the N and S conformers for each nucleotide in the RNA sequence.[22]

-

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of RNA structure, including the precise conformation of the ribose rings.

Protocol Outline: RNA Structure Determination by X-ray Crystallography

-

Sample Preparation and Crystallization:

-

Prepare highly pure, conformationally homogeneous RNA (>95% purity) in milligram quantities.[1]

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (hanging drop or sitting drop) to find conditions that yield well-ordered, single crystals.[23] This is often the most significant bottleneck in the process.[24]

-

-

Data Collection:

-

Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool it in liquid nitrogen.

-

Mount the frozen crystal in a synchrotron X-ray beamline.

-

Rotate the crystal in the X-ray beam and collect diffraction data as a series of images on a detector.[23]

-

-

Structure Determination and Refinement:

-

Process the diffraction images to determine the intensities and positions of the diffraction spots.

-

Solve the "phase problem" to calculate an initial electron density map. This can be done through methods like molecular replacement (if a similar structure is known), or experimental phasing techniques like multi-wavelength anomalous diffraction (MAD) using heavy-atom derivatives.[5]

-

Build an atomic model of the RNA into the electron density map.

-

Refine the atomic coordinates against the experimental data to improve the fit and geometric quality of the model. The final refined structure will show the precise sugar pucker of each nucleotide.

-

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a chemical probing technique that provides information on the local flexibility of each nucleotide in an RNA molecule at single-nucleotide resolution. The method relies on electrophilic reagents that preferentially acylate the 2'-OH of flexible, unconstrained ribose sugars.[8]

Protocol Outline: SHAPE-MaP Experiment

-

RNA Modification:

-

Fold the RNA of interest under the desired buffer conditions.

-

Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NMIA). A parallel "no reagent" control is also prepared.[19] The reagent acylates the 2'-OH of conformationally flexible nucleotides.

-

Quench the reaction and purify the modified RNA.

-

-

Mutational Profiling by Reverse Transcription:

-

Sequencing and Data Analysis:

-

Prepare a sequencing library from the generated cDNA and perform high-throughput sequencing.

-

Align the sequencing reads to the reference RNA sequence.

-

Calculate the mutation rate at each nucleotide position for both the reagent-treated and control samples.

-

The SHAPE reactivity is determined by subtracting the background mutation rate (from the control sample) from the mutation rate of the treated sample. High reactivity indicates a flexible nucleotide, while low reactivity suggests the nucleotide is constrained, likely through base-pairing or other interactions.

-

Conclusion

The beta-D-ribofuranose scaffold is far more than a simple linker in the RNA polymer. Its inherent chemical properties and conformational plasticity are the primary drivers of RNA's unique structural and functional repertoire. The 2'-hydroxyl group endows RNA with catalytic potential and structural versatility while also rendering it chemically labile, a feature exploited for biological regulation. The sugar's conformational preference for the C3'-endo pucker is the direct cause of RNA's canonical A-form helix, which in turn dictates its recognition by proteins and other ligands. For researchers in basic science and drug development, a deep, quantitative understanding of the ribose scaffold—achieved through the experimental methodologies detailed herein—is indispensable for manipulating RNA structure, elucidating its biological roles, and designing novel therapeutics that target this fundamental biomolecule.

References

- 1. doudnalab.org [doudnalab.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Ribozyme and the mechanisms that underlie RNA catalysis [journal.hep.com.cn]

- 5. doudnalab.org [doudnalab.org]

- 6. academic.oup.com [academic.oup.com]

- 7. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 12. A-RNA Structure [www2.tulane.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. people.bu.edu [people.bu.edu]

- 17. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Lesson | Study.com [study.com]

- 18. Kinetic and Binding Analysis of the Catalytic Involvement of Ribose Moieties of a trans-Acting δ Ribozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SHAPE-Map [illumina.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of β-D-Ribofuranose versus other Anomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of β-D-ribofuranose in comparison to its other anomeric and cyclic forms. The document delves into the underlying physicochemical principles, presents quantitative data from experimental and computational studies, outlines detailed methodologies, and explores the biological significance of the β-D-ribofuranose structure.

Introduction: The Isomeric Complexity of D-Ribose

D-ribose, a pentose monosaccharide, is of paramount biological importance as the core component of RNA, ATP, and various essential cofactors.[1] In solution, D-ribose does not exist as a single structure but as a complex equilibrium mixture of its linear aldehyde form and several cyclic hemiacetal isomers. The cyclization occurs through the intramolecular reaction of the aldehyde group with one of the hydroxyl groups. Attack by the C4-hydroxyl group forms a five-membered ring, known as a ribofuranose , while attack by the C5-hydroxyl group results in a six-membered ring, a ribopyranose .[2]

Furthermore, the formation of the new chiral center at the anomeric carbon (C1) gives rise to two distinct diastereomers for each ring form: the α-anomer and the β-anomer .[3] This results in four primary cyclic isomers: α-D-ribofuranose, β-D-ribofuranose, α-D-ribopyranose, and β-D-ribopyranose. While the β-D-ribofuranose form is the exclusive building block of biological nucleic acids, it is not the most thermodynamically stable isomer in a simple aqueous solution.[1][2] Understanding the factors that govern the relative stabilities of these anomers is critical for research in chemical biology, nucleotide chemistry, and drug design.

Physicochemical Principles Governing Stability

The thermodynamic stability of each ribose isomer is dictated by a delicate balance of several stereoelectronic and conformational factors.

-

Anomeric Effect : This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to favor an axial orientation over the sterically less hindered equatorial position.[4] This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[4] This orbital overlap is geometrically optimal when the substituent is in the axial position. Both endo-anomeric (involving the ring oxygen) and exo-anomeric (involving the substituent's oxygen) effects contribute to the overall stability.[5] While prominent in pyranoses, a weaker anomeric effect also exists in furanose rings.[6]

-

Steric Interactions : Repulsive van der Waals forces between non-bonded atoms play a crucial role. In pyranose rings, bulky substituents prefer equatorial positions to avoid unfavorable 1,3-diaxial interactions.[7][8] For the more flexible furanose ring, which adopts envelope (E) and twist (T) conformations, stability is influenced by minimizing eclipsing interactions between adjacent substituents.[5] Unfavorable ecliptic interactions between the 2-OH and 3-OH groups are a significant factor in the conformational preferences of the ribofuranose ring.[5][9]

-

Intramolecular Hydrogen Bonding : The specific spatial arrangement of hydroxyl groups can allow for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, sometimes overriding other destabilizing effects.[10]

-

Solvation : The solvent environment can influence the anomeric equilibrium. Polar solvents can stabilize more polar conformers and can compete with intramolecular hydrogen bonds, thereby shifting the equilibrium.

Quantitative Analysis of D-Ribose Anomer Distribution

The relative populations of D-ribose isomers have been determined both experimentally in aqueous solution and computationally in the gas phase. The results highlight a significant difference between the solution and intrinsic gas-phase stabilities.

Data Presentation

Table 1: Experimentally Determined Equilibrium Distribution of D-Ribose Isomers in Aqueous Solution at Room Temperature

| Isomer | Ring Type | Anomer | Relative Abundance (%) |

| β-D-ribopyranose | Pyranose | β | ~59% |

| α-D-ribopyranose | Pyranose | α | ~20% |

| β-D-ribofuranose | Furanose | β | ~13% |

| α-D-ribofuranose | Furanose | α | ~7% |

| Open-chain | Linear | N/A | ~0.1% |

| Data sourced from reference[2]. |

Table 2: Calculated Gas-Phase Thermodynamic Stability of D-Ribose Isomers

| Isomer Form | Anomer | Ring Conformation | Relative Gibbs Free Energy (ΔG) |

| β-D-ribopyranose | β | ¹C₄ / ⁴C₁ | Global Minimum (most stable) |

| α-D-ribofuranose | α | ²T₁ | +10.4 kJ/mol relative to global minimum |

| Data represents the lowest energy conformers calculated using high-level computational methods (G4). Sourced from reference[10]. Note that multiple low-energy pyranose conformers exist within a very narrow energy range.[10] |

From the data, it is evident that in aqueous solution, the six-membered pyranose forms are overwhelmingly dominant, accounting for nearly 80% of the population.[2] The β-pyranose anomer is the most stable isomer. Conversely, computational studies on isolated gas-phase ribose molecules also identify the β-pyranose as the global minimum, but interestingly, they find the α-ribofuranose to be the most stable of the furanose forms.[10] This discrepancy underscores the significant influence of solvation and intermolecular interactions on the conformational and anomeric equilibrium of ribose.

Experimental and Computational Protocols

The determination of anomeric stability and distribution relies on sophisticated analytical and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental method for quantifying the anomeric equilibrium of sugars in solution.

-

Sample Preparation : A sample of D-ribose is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube. D₂O is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Equilibration (Mutarotation) : The solution is allowed to stand at a constant temperature (e.g., room temperature) for a sufficient period (typically several hours) to ensure that the equilibrium between all anomers and the open-chain form is fully established.

-

Data Acquisition : A high-resolution one-dimensional ¹H NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and precise temperature control.

-

Spectral Analysis :

-

Identification : The anomeric protons (H1) of the different isomers are identified. These protons are attached to the hemiacetal carbon and typically resonate in a distinct, downfield region of the spectrum (around 5 ppm) from the other sugar protons. Each anomer (α-furanose, β-furanose, α-pyranose, β-pyranose) gives a unique signal for its anomeric proton.

-

Quantification : The relative concentration of each anomer is determined by integrating the area under the corresponding anomeric proton signal. The percentage of each isomer is calculated by dividing its integral value by the sum of the integrals for all anomeric signals.

-

-

Conformational Analysis : Two-dimensional NMR experiments (like COSY and NOESY) and the analysis of proton-proton coupling constants (³JHH) can provide detailed information about the conformation (e.g., puckering) of the furanose and pyranose rings.[11][12]

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides insights into the intrinsic stability of molecules in the absence of solvent.

-

Initial Structure Generation : Three-dimensional structures for all possible isomers (α/β-furanose, α/β-pyranose) and their likely ring conformations (e.g., various envelope and twist forms for furanoses) are generated.

-

Conformational Search : A systematic or stochastic conformational search is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFFs), to identify a broad range of low-energy starting geometries for each isomer.

-

Geometry Optimization : The geometries of the low-energy conformers are then optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like M06-2X or B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)) is commonly employed.[10][13][14] This process finds the lowest energy geometry for each conformer.

-

Vibrational Frequency Calculation : For each optimized structure, vibrational frequencies are calculated at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and allows for the calculation of thermal corrections.

-

Gibbs Free Energy Calculation : The electronic energy from the optimization and the thermal corrections (including zero-point vibrational energy) from the frequency calculation are used to compute the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K).

-

Stability Analysis : The relative thermodynamic stability of the anomers is determined by comparing their calculated Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.

Visualizations: Workflows and Concepts

To clarify the relationships and processes described, the following diagrams are provided.

Caption: Equilibrium between the open-chain and four cyclic anomers of D-ribose in solution.

References

- 1. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. aklectures.com [aklectures.com]

- 9. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. iq.ufrgs.br [iq.ufrgs.br]

- 13. researchgate.net [researchgate.net]

- 14. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Genetic Information: An In-depth Technical Guide to β-D-Ribofuranose in Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of β-D-ribofuranose, the fundamental carbohydrate component of nucleosides. We delve into its precise three-dimensional structure, conformational dynamics, and its critical role in the architecture of RNA and the action of therapeutic nucleoside analogs. This document offers detailed experimental protocols for the synthesis and analysis of nucleosides, presents key quantitative data in a structured format, and visualizes complex biochemical pathways and experimental workflows.

The Structural Significance of β-D-Ribofuranose

β-D-ribofuranose, a five-membered ring form of the pentose sugar D-ribose, serves as the scaffold upon which the nitrogenous bases (purines and pyrimidines) are attached to form nucleosides.[1] This seemingly simple sugar moiety dictates the overall conformation and, consequently, the biological function of nucleosides and the nucleic acids they form. Its structure is paramount to the distinct roles of RNA and DNA and is a key determinant in the mechanism of action for many antiviral and anticancer drugs.[2][3]

The N-Glycosidic Bond: A Pivotal Linkage

The connection between the anomeric carbon (C1') of the β-D-ribofuranose ring and the nitrogen atom (N9 for purines, N1 for pyrimidines) of the nucleobase is termed the N-glycosidic bond.[4] The rotational freedom around this bond, described by the torsion angle χ (chi), is a critical determinant of the nucleoside's overall conformation, influencing the relative orientation of the sugar and the base.[4][5]

Sugar Puckering: The Dynamic Conformation of the Ribofuranose Ring

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations.[6] This puckering is described by the pseudorotation phase angle (P) and the puckering amplitude (νmax).[7] The two most common conformations are termed C2'-endo (South) and C3'-endo (North), which significantly impact the structure of the resulting nucleic acid.[6] In RNA, the C3'-endo conformation is predominant, leading to the characteristic A-form helical structure.

Quantitative Conformational Parameters

The precise geometry of the β-D-ribofuranose ring within a nucleoside is defined by specific quantitative parameters. These values are crucial for computational modeling, understanding nucleic acid structure, and designing novel nucleoside analogs.

Glycosidic Torsion Angle (χ)

The glycosidic torsion angle (χ) defines the orientation of the nucleobase relative to the sugar ring. It is defined by the atoms O4'-C1'-N9-C4 for purines and O4'-C1'-N1-C2 for pyrimidines.[4][5][8][9] The two major conformational ranges are syn and anti.[4][9]

| Nucleobase Type | Conformation | Torsion Angle (χ) Range |

| Purines | syn | +90° to +180° |

| anti | -90° to -180° (or 180° to 270°) | |

| Pyrimidines | anti | -90° to -180° (or 180° to 270°) |

Table 1: Glycosidic Torsion Angle (χ) Ranges for Purine and Pyrimidine Nucleosides. The syn and anti conformations describe the relative orientation of the base to the sugar.

Sugar Pucker Parameters

The conformation of the ribofuranose ring is quantitatively described by the pseudorotation phase angle (P) and the puckering amplitude (νmax).[6]

| Conformation | Pseudorotation Phase Angle (P) Range | Common in |

| North (C3'-endo) | 0° to 36° | A-form RNA |

| South (C2'-endo) | 144° to 180° | B-form DNA |

| East | 72° to 108° | |

| West | 252° to 288° |

Table 2: Predominant Sugar Pucker Conformations and their Corresponding Pseudorotation Phase Angle (P) Ranges. The North and South conformations are the most biologically relevant.

Experimental Protocols

The synthesis and analysis of nucleosides and their analogs are fundamental to research in this field. The following sections provide detailed methodologies for key experimental procedures.

Synthesis of Nucleosides: The Silyl-Hilbert-Johnson Reaction

The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used and versatile method for the stereoselective synthesis of β-nucleosides.[10] It involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically in the presence of a Lewis acid catalyst.[10][11]

Materials:

-

Protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

-

Nucleobase (e.g., Uracil)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile. Add the silylating agent (e.g., BSA) and heat the mixture to reflux until the nucleobase is completely dissolved and silylated.

-

Coupling Reaction: Cool the reaction mixture to room temperature. In a separate flame-dried flask, dissolve the protected ribofuranose in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution.

-

Catalyst Addition: Cool the combined mixture to 0°C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside.

-

Deprotection: Remove the protecting groups (e.g., benzoyl groups) using a suitable deprotection method, such as treatment with sodium methoxide in methanol, to yield the final nucleoside.

Purification of Nucleosides: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of nucleosides and their analogs.[12][13][14] Reversed-phase HPLC is commonly employed for this purpose.[2]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).

Procedure:

-

Sample Preparation: Dissolve the crude nucleoside sample in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[14]

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved on the UV detector.

-

Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing organic modifier concentration to elute the nucleosides. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

-

Detection: Monitor the elution of the nucleosides using a UV detector, typically at a wavelength of 260 nm, where nucleobases have strong absorbance.

-

Fraction Collection: Collect the fractions corresponding to the desired nucleoside peak.

-

Analysis and Desalting: Analyze the purity of the collected fractions by analytical HPLC. If a salt-containing buffer was used, desalt the purified nucleoside by lyophilization or a suitable desalting method.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of nucleosides in solution.[15][16] Proton (¹H) NMR is particularly useful for determining the sugar pucker conformation and the glycosidic torsion angle.

Sample Preparation:

-

Dissolve the purified nucleoside in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Experiments:

-

1D ¹H NMR: Provides information on the chemical shifts and coupling constants of the protons. The coupling constants between the sugar protons (e.g., J(H1'-H2')) are sensitive to the sugar pucker conformation.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of the sugar proton resonances.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons. The intensity of the NOE cross-peak between the anomeric proton (H1') and the base protons can help determine the syn or anti conformation around the glycosidic bond.

Data Analysis:

-

Sugar Pucker Analysis: The magnitude of the vicinal coupling constants between the sugar protons, particularly J(H1'-H2') and J(H3'-H4'), can be used to estimate the populations of the C2'-endo and C3'-endo conformations.

-

Glycosidic Torsion Angle Analysis: The presence or absence of NOE cross-peaks between the sugar protons (e.g., H1', H2') and the base protons (e.g., H8 for purines, H6 for pyrimidines) allows for the determination of the predominant syn or anti conformation.

Signaling Pathways and Experimental Workflows

The study of β-D-ribofuranose and its analogs is central to drug development. Understanding their interaction with cellular signaling pathways and having a clear experimental workflow for their evaluation is crucial.

Signaling Pathway of Gemcitabine: A Nucleoside Analog in Cancer Therapy

Gemcitabine (dFdC) is a deoxycytidine analog widely used in the treatment of various cancers.[1][17] Its mechanism of action involves its intracellular activation and subsequent interference with DNA synthesis and repair pathways.[18][19][20]

Caption: Intracellular activation and mechanism of action of the nucleoside analog gemcitabine.

Experimental Workflow for Nucleoside Analog Drug Discovery

The discovery and development of new nucleoside analogs as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.[21][22][23][24]

Caption: A typical workflow for the discovery and preclinical development of nucleoside analogs.

Conclusion

β-D-ribofuranose is far more than a passive scaffold; its conformational intricacies are central to the structure of RNA and the therapeutic efficacy of a major class of drugs. A thorough understanding of its structure, dynamics, and the experimental methodologies to study and synthesize its derivatives is essential for advancing research in nucleic acid chemistry, molecular biology, and drug discovery. This guide provides a foundational resource for professionals in these fields, offering both theoretical knowledge and practical protocols to facilitate further innovation.

References

- 1. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]

- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

- 5. NT Standards [nakb.org]

- 6. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 8. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 11. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]

- 12. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thestacks.org [thestacks.org]

- 14. protocols.io [protocols.io]

- 15. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 16. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 19. Gemcitabine Mechanism of Action Explained [honcology.com]

- 20. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. experts.umn.edu [experts.umn.edu]

- 23. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Pentose: A Technical Guide to the Natural Occurrence and Biological Significance of beta-D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of beta-D-ribofuranose, a fundamental monosaccharide in biological systems. From its natural prevalence to its critical roles in genetic information, energy metabolism, and cellular signaling, this document provides a comprehensive overview for professionals in the fields of biochemistry, molecular biology, and pharmacology.

Natural Occurrence of beta-D-Ribofuranose

Beta-D-ribofuranose, in its phosphorylated form as ribose 5-phosphate, is a key product and intermediate of the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1][2][3] This pathway is the primary source for the de novo synthesis of this crucial pentose sugar. While D-ribose can exist in equilibrium between its linear form and cyclic furanose and pyranose anomers in solution, it is the beta-D-ribofuranose form that is predominantly found in naturally occurring biological macromolecules.[4]

Its presence is fundamental to the structure of several of the most important molecules in life:

-

Ribonucleic Acid (RNA): Beta-D-ribofuranose forms the carbohydrate backbone of RNA, a biopolymer essential for the transcription of genetic information.[5]

-

Adenosine Triphosphate (ATP): As the primary energy currency of the cell, ATP contains a beta-D-ribofuranose moiety. This is also true for other essential nucleotides like guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).[6][7]

-

Coenzymes: Key coenzymes such as Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Coenzyme A are derivatives of beta-D-ribofuranose.

-

Second Messengers: Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical signaling molecules, are also derivatives of beta-D-ribofuranose.

Beyond these core molecules, beta-D-ribofuranose is found in various natural products and has been identified as a metabolite in organisms like Escherichia coli.

Biological Significance of beta-D-Ribofuranose

The significance of beta-D-ribofuranose is intrinsically linked to the functions of the molecules it helps to form.

Genetic Information and Protein Synthesis

As a cornerstone of the RNA backbone, beta-D-ribofuranose is indispensable for the processes of gene transcription and translation. The structural integrity of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) relies on the phosphodiester linkages between beta-D-ribofuranose units.

Energy Metabolism and Biosynthesis

The high-energy phosphate bonds in ATP and GTP, which are attached to the beta-D-ribofuranose ring, fuel a vast array of cellular processes. Furthermore, the precursor to beta-D-ribofuranose, ribose 5-phosphate, is a critical metabolite that links nucleotide metabolism with amino acid biosynthesis, particularly during cellular stress responses.[8] The availability of intracellular ribose 5-phosphate is a key determinant of the rate of de novo purine synthesis.[9][10]

Cellular Signaling

Derivatives of beta-D-ribofuranose, namely cAMP and cGMP, act as second messengers in a multitude of signaling pathways. These molecules are synthesized in response to extracellular signals and activate downstream effectors like protein kinases, leading to a cascade of cellular responses that regulate processes such as metabolism, gene expression, and cell proliferation.

Quantitative Data

The intracellular concentrations of beta-D-ribofuranose derivatives, such as ATP and GTP, are tightly regulated and can vary between different cell types and metabolic states.

| Molecule | Cell Line | Concentration (amol/cell) | Concentration (mM) | Reference |

| GTP | U87MG | ~1800 | 0.1 - 1 | [6] |

| HEK293T | 830 - 2400 | - | [6] | |

| A549 | 830 - 2400 | - | [6] | |

| MDA-MB-468 | 830 - 2400 | - | [6] | |

| QGP1 | 830 - 2400 | - | [6] | |

| HeLa | 830 - 2400 | - | [6] | |

| HCT116 | 830 - 2400 | - | [6] | |

| ATP | U87MG | - | 1 - 5 | [6] |

| HEK293T | - | - | [6] | |

| A549 | - | - | [6] | |

| MDA-MB-468 | - | - | [6] | |

| QGP1 | - | - | [6] | |

| HeLa | - | - | [6] | |

| HCT116 | - | - | [6] | |

| Ribose 5-Phosphate | Human Lymphoblasts | Varies with glucose concentration | - | [9] |

| E. coli | - | 3.1 ± 0.2 | [11] |

Note: Intracellular concentrations can be influenced by various factors, including cell growth phase and nutrient availability. The provided values should be considered as representative examples.

Experimental Protocols

The study of beta-D-ribofuranose is often conducted through the analysis of the macromolecules it constitutes, primarily RNA. Below are detailed methodologies for key experiments.

Isolation and Purification of RNA

Objective: To extract total RNA from biological samples for downstream applications.

Methodology: Phenol-Chloroform Extraction

-

Cell Lysis: Homogenize cells or tissues in a solution containing a strong denaturant, such as guanidinium isothiocyanate, to inactivate RNases.

-

Phase Separation: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (25:24:1) and centrifuge. The mixture will separate into three phases: a lower organic phase containing proteins and lipids, an interphase with denatured DNA, and an upper aqueous phase containing RNA.

-

RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol and a high concentration of salt (e.g., sodium acetate).

-

Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 70-80% ethanol to remove residual salts, and resuspend the purified RNA in an RNase-free buffer or water.

Analysis of RNA Structure using SHAPE-MaP

Objective: To determine the secondary structure of RNA at single-nucleotide resolution.

Methodology: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

-

RNA Modification: Treat the folded RNA with a SHAPE reagent (e.g., 1M7 or NAI) that acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides.[12][13] Include a no-reagent control and a denaturing control.[12]

-

Reverse Transcription with Mutational Profiling: Perform reverse transcription using a reverse transcriptase that introduces mutations (mismatches or deletions) at the sites of 2'-O-adducts.[13][14]

-